

An In-Depth Technical Guide to 2,3-Diphenyl-2H-azirine

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Compound of Interest

Compound Name: Cyclotetradecane

Cat. No.: B1198814

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CAS Number: 16483-98-0

Foreword: This document provides a comprehensive technical overview of 2,3-Diphenyl-2H-azirine, a highly reactive and versatile synthetic intermediate. It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, synthesis, and potential therapeutic applications. It is important to note that the CAS number 295-17-0, which was initially queried, corresponds to **Cyclotetradecane**, a simple cycloalkane with limited biological complexity compared to the subject of this guide.

Core Chemical and Physical Properties

2,3-Diphenyl-2H-azirine is a three-membered, nitrogen-containing heterocyclic compound. The presence of two phenyl groups contributes to its relative stability while the strained azirine ring imparts high reactivity, making it a valuable building block in organic synthesis.^{[1][2]}

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₁ N	[3]
Molecular Weight	193.24 g/mol	[4]
Appearance	Yellow liquid that can solidify	
Boiling Point	323.1 °C at 760 mmHg	[3]
Density	1.09 g/cm ³	[3]
Flash Point	141.3 °C	[3]
XLogP3	3.3	[4]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	1	[3]
Rotatable Bond Count	2	[3]
Exact Mass	193.089149 g/mol	[4]
Complexity	244	[4]
Topological Polar Surface Area	12.4 Å ²	[4]

Synthesis of 2,3-Diphenyl-2H-azirine

A modular and efficient method for the synthesis of 2,3-diaryl-2H-azirines involves the Cesium Carbonate (Cs₂CO₃)-mediated cyclization of ketoxime acetates. This approach utilizes readily available starting materials and proceeds under mild conditions to give good to excellent yields. [5][6]

Experimental Protocol: Cs₂CO₃-Mediated Cyclization of 1,2-diphenylethan-1-one oxime acetate

Step A: Synthesis of 1,2-diphenylethan-1-one oxime

- To a solution of 1,2-diphenylethan-1-one (1.0 equiv) in ethanol, add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (2.0 equiv).
- Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and add water to precipitate the product.
- Filter the solid, wash with water, and dry under vacuum to obtain 1,2-diphenylethan-1-one oxime.

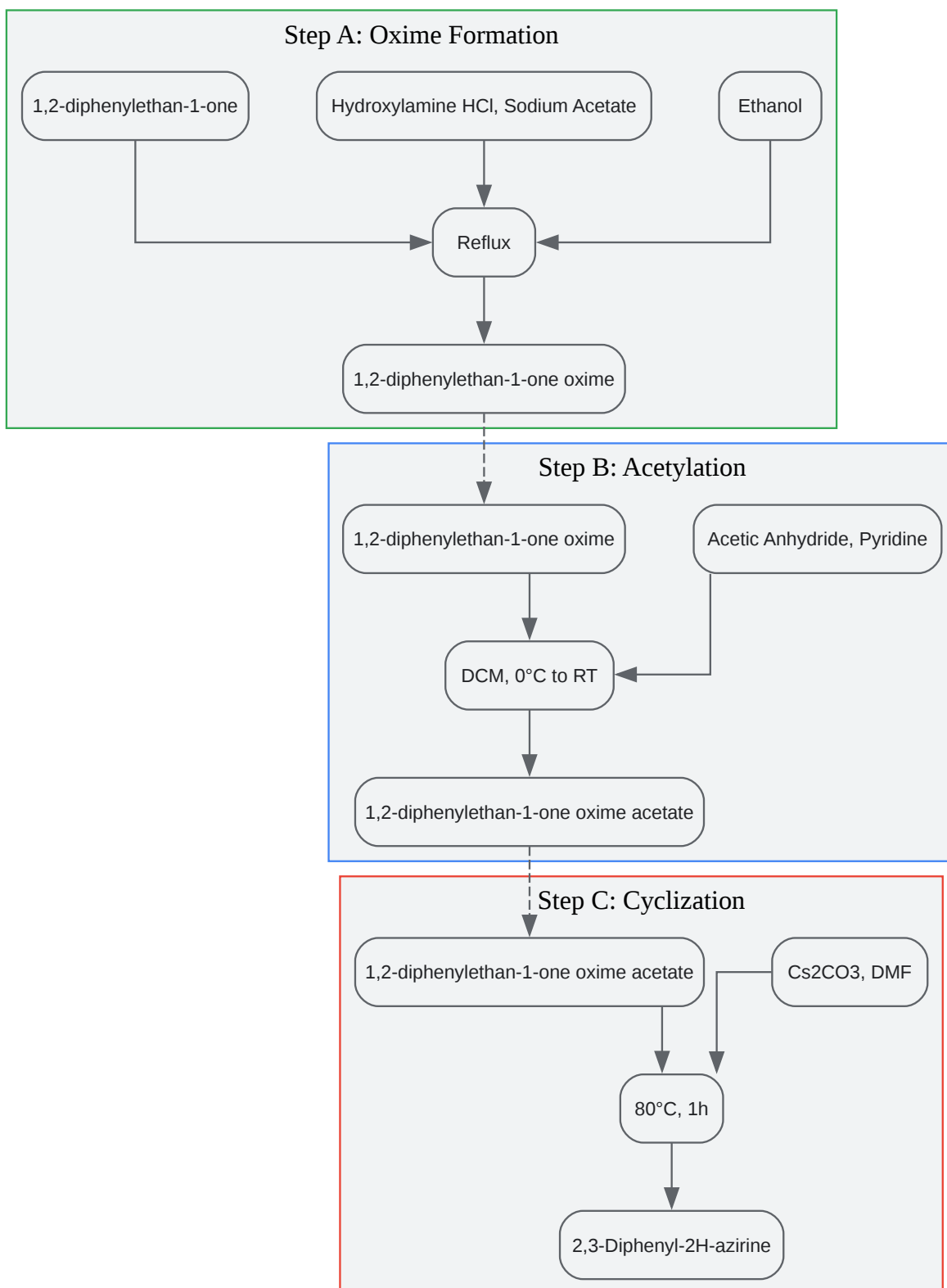
Step B: Synthesis of 1,2-diphenylethan-1-one oxime acetate

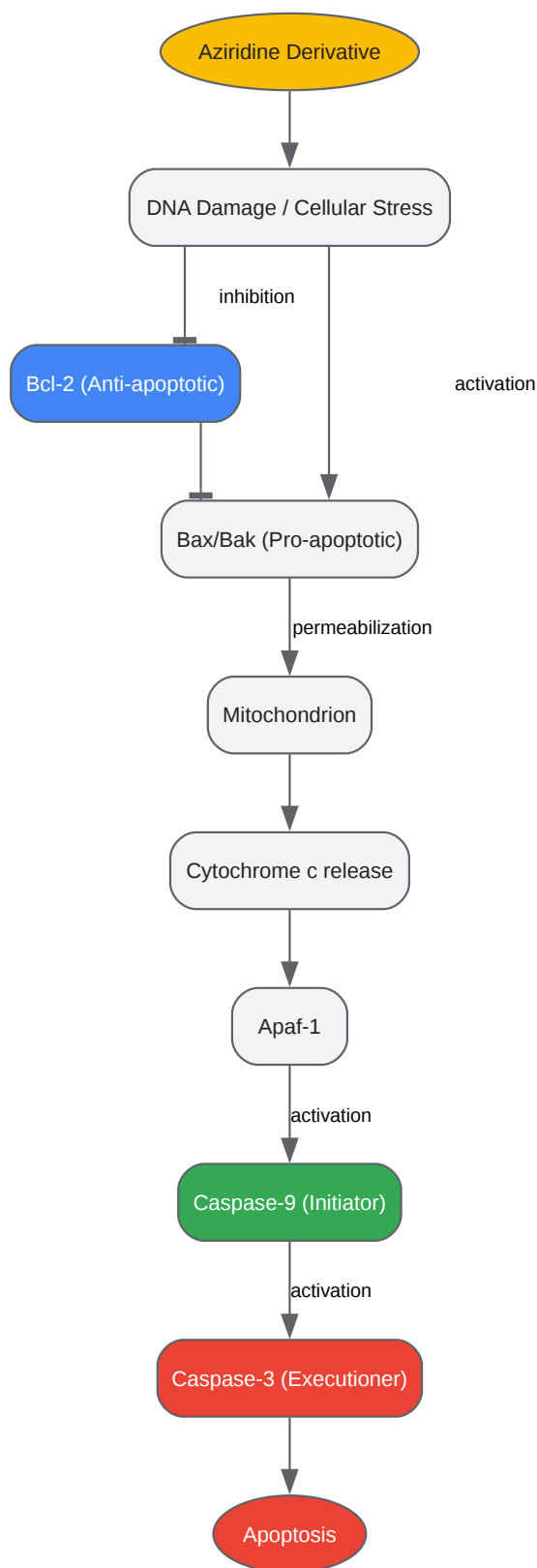
- Dissolve the oxime from Step A (1.0 equiv) in a suitable solvent such as dichloromethane or tetrahydrofuran.
- Add a base, for example, pyridine or triethylamine (1.5 equiv), to the solution.
- Cool the mixture to 0 °C and add acetic anhydride (1.2 equiv) dropwise.
- Allow the reaction to warm to room temperature and stir for 1-2 hours until the starting material is consumed (monitored by TLC).
- Quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime acetate, which can be used in the next step without further purification.

Step C: Synthesis of 2,3-Diphenyl-2H-azirine

- In a round-bottom flask, dissolve the crude 1,2-diphenylethan-1-one oxime acetate (1.0 equiv) in N,N-dimethylformamide (DMF).
- Add Cesium Carbonate (Cs_2CO_3) (1.4 equiv) to the solution.
- Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

- Heat the mixture to 80 °C for 1 hour. The solution will typically turn from colorless to yellow.
- After cooling to room temperature, dilute the reaction mixture with water and extract with a nonpolar solvent (e.g., 10% ethyl acetate in hexanes).
- Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
- After filtration, concentrate the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate, e.g., 50:1) to afford 2,3-diphenyl-2H-azirine.





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